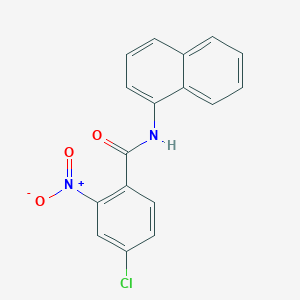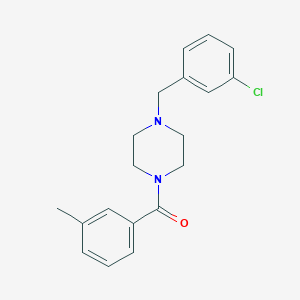
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide, commonly known as BTA, is a chemical compound that has gained attention in scientific research due to its unique properties. BTA is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BTA is not completely understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTA has been shown to have a range of biochemical and physiological effects. Studies have suggested that BTA can modulate the expression of certain genes involved in cancer cell growth and proliferation. BTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BTA in laboratory experiments is its high potency and specificity towards cancer cells. BTA has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, the use of BTA in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of BTA in scientific research. One potential direction is the development of BTA-based therapies for the treatment of cancer. Another potential direction is the investigation of BTA's mechanism of action and its potential use in other disease conditions. Further studies are also needed to optimize the synthesis method of BTA and to explore its potential use in combination with other anti-cancer agents.
In conclusion, BTA is a promising compound that has gained attention in scientific research for its unique properties. Its potential use in cancer therapy and other disease conditions warrants further investigation and optimization of its synthesis method.
Synthesemethoden
BTA can be synthesized through a multistep process starting from commercially available compounds. The synthesis method involves the reaction of 1,3-benzodioxole with trichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure BTA.
Wissenschaftliche Forschungsanwendungen
BTA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BTA is in the field of cancer research. Studies have shown that BTA exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMYTZARCNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)


